![molecular formula C9H7ClO2S B11771307 4-Chloro-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B11771307.png)
4-Chloro-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid
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Overview
Description
4-Chloro-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid is a heterocyclic compound featuring a benzothiophene core with a chlorine atom at the 4-position and a carboxylic acid group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of chlorinated benzene derivatives and thiophene precursors, followed by cyclization and subsequent functional group transformations .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process often includes steps such as chlorination, cyclization, and carboxylation under controlled temperature and pressure .
Chemical Reactions Analysis
Substitution Reactions
The chlorine substituent at position 4 can undergo nucleophilic aromatic substitution (SNAr) under specific conditions. For example:
Example Reaction:
Reaction with thiosemicarbazide in the presence of phosphorus oxychloride yields thiadiazole derivatives.
Reagent/Conditions | Product | Yield/Notes | Source |
---|---|---|---|
Thiosemicarbazide, POCl₃ | Thiadiazole-functionalized derivatives | Moderate yields |
The electron-withdrawing effect of the carboxylic acid at position 2 activates the aromatic ring, facilitating displacement of the chlorine atom by nucleophiles like amines or thiols.
Carboxylic Acid Derivatives
The carboxylic acid group participates in typical acid-catalyzed reactions:
Esterification
Reacts with alcohols (e.g., methanol) under acidic conditions to form esters:
RCOOH + R’OHH⁺RCOOR’+H₂O
Amidation
Condensation with amines produces amides, often mediated by coupling agents like DCC (dicyclohexylcarbodiimide):
RCOOH + R”NH₂DCCRCONHR”
Decarboxylation
Under thermal or basic conditions, decarboxylation may occur, yielding CO₂ and a substituted dihydrobenzo[b]thiophene .
Oxidation of the Dihydrothiophene Ring
The partially saturated thiophene ring can undergo dehydrogenation to form a fully aromatic benzo[b]thiophene system. Common oxidizing agents include DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or catalytic Pd/C under heating :
DihydrothiopheneDDQThiophene
Ring-Opening Reactions
Under strongly acidic or basic conditions, the dihydrothiophene ring may undergo cleavage. For example, acid hydrolysis could yield a disulfide or mercaptan derivative .
Biological Activity and Functionalization
Benzo[b]thiophene derivatives are known for antimicrobial and anticancer properties . Modifications such as fluorination or borylation (e.g., Miyaura borylation) enhance bioavailability or enable radiolabeling for imaging applications .
Example Functionalization:
Modification Type | Reagents/Conditions | Application | Source |
---|---|---|---|
Fluorination | Cu-mediated fluorination | PET tracer synthesis | |
Borylation | Miyaura borylation (Pd-cat.) | Cross-coupling precursor |
Mechanistic Insights
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
4-Chloro-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid is primarily utilized as an intermediate in the synthesis of pharmaceuticals. It has shown potential in developing drugs targeting inflammatory diseases and cancer due to its ability to modulate biological pathways effectively. For example, it has been incorporated into compounds that exhibit anti-inflammatory and anticancer activities, making it a valuable scaffold for drug discovery.
Case Study: Anticancer Agents
In a study focusing on small-molecule ligands, derivatives of this compound were synthesized and evaluated for their efficacy against cancer cell lines. The results indicated that certain derivatives demonstrated significant antiproliferative effects on breast cancer cells (MCF7) through mechanisms involving receptor binding and signal transduction modulation .
Development of Agrochemicals
In agricultural chemistry, this compound is investigated for its potential as an active ingredient in herbicides and fungicides. Its effectiveness in controlling pest populations contributes to improved crop yields.
Case Study: Herbicide Efficacy
Research has demonstrated that formulations containing this compound exhibit significant herbicidal activity against various weed species. Field trials indicated a marked reduction in weed biomass when applied at optimal concentrations, showcasing its potential as a sustainable agricultural solution .
Analytical Chemistry
Standard Reference Material
In analytical chemistry, this compound serves as a standard reference material for various analytical techniques. It aids in the accurate quantification of related compounds in environmental samples through methods such as high-performance liquid chromatography (HPLC).
Application Example: Environmental Monitoring
A study utilized this compound to develop calibration curves for detecting pollutants in water samples. The results highlighted its reliability as a reference standard, ensuring precise measurements in environmental assessments .
Mechanism of Action
The mechanism of action of 4-Chloro-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell wall synthesis or interference with essential enzymatic processes. The compound’s unique structure allows it to interact with various biological pathways, making it a versatile molecule for therapeutic applications .
Comparison with Similar Compounds
- 4-Chloro-2,3-dihydrobenzo[b]thiophene-5-carboxylic acid 1,1-dioxide
- 3-Chloro-benzo[b]thiophene-2-carboxylic acid
- 4,7-Dimethoxy-benzo[b]thiophene-2-carboxylic acid
Comparison: Compared to its analogs, 4-Chloro-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid exhibits unique reactivity due to the presence of the chlorine atom and the carboxylic acid group. This combination enhances its potential for diverse chemical transformations and applications in various fields. Its structural uniqueness also contributes to its distinct biological activities, making it a valuable compound for research and development .
Biological Activity
4-Chloro-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid (CAS: 26018-76-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
- Molecular Formula : C9H7ClO2S
- Molecular Weight : 214.67 g/mol
- Structure : The compound features a chloro-substituted benzo[b]thiophene ring, which contributes to its biological activity.
1. Anticancer Properties
Recent studies have indicated that this compound exhibits anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines. For instance, preliminary investigations suggest that the compound may interfere with key signaling pathways involved in tumor growth and metastasis .
2. Anti-inflammatory Effects
The compound has demonstrated potential anti-inflammatory properties by modulating inflammatory pathways. It may inhibit the production of pro-inflammatory cytokines and enzymes, thus reducing inflammation in various models .
3. Antimicrobial Activity
Research has also focused on the antimicrobial effects of this compound. It has been evaluated for its ability to inhibit bacterial growth, particularly against Staphylococcus aureus. In vitro studies report varying degrees of effectiveness, with some derivatives exhibiting significant antimicrobial activity .
The biological mechanisms underlying the activity of this compound include:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation and inflammatory responses.
- Receptor Binding : It is suggested that the compound can bind to receptors that modulate cellular signaling pathways crucial for tumor growth and immune responses .
Study on Anticancer Activity
A study published in 2023 evaluated the anticancer effects of various thiophene derivatives, including this compound. The results indicated that this compound significantly inhibited cell viability in breast cancer cell lines through apoptosis induction .
Anti-inflammatory Research
In another study focusing on anti-inflammatory properties, researchers found that the compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential use in treating inflammatory diseases .
Data Summary Table
Properties
Molecular Formula |
C9H7ClO2S |
---|---|
Molecular Weight |
214.67 g/mol |
IUPAC Name |
4-chloro-2,3-dihydro-1-benzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H7ClO2S/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-3,8H,4H2,(H,11,12) |
InChI Key |
DEXIXUHOXHEGAO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(SC2=C1C(=CC=C2)Cl)C(=O)O |
Origin of Product |
United States |
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